molecular formula C16H11FN4S2 B2619407 6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 893122-79-7

6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2619407
CAS RN: 893122-79-7
M. Wt: 342.41
InChI Key: SFINBZLBSFEPNG-UHFFFAOYSA-N
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Description

6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes and pathways involved in cancer growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that 6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. Additionally, it has been found to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. However, its limited solubility in water and low bioavailability may present challenges in its use in vivo.

Future Directions

There are several future directions for the study of 6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine. One direction is the further investigation of its potential as an anticancer and anti-inflammatory agent, with a focus on optimizing its solubility and bioavailability. Additionally, it may be studied for its potential in other areas, such as neuroprotection and antimicrobial activity. Further research may also explore the mechanism of action of this compound and its potential for combination therapy with other agents.
In conclusion, 6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a promising compound with potential applications in various scientific research areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 2-(2-fluorobenzylthio)acetic acid with thiophene-2-carboxylic acid hydrazide in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with phosphorus oxychloride to yield the final product.

Scientific Research Applications

6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has shown potential in various scientific research applications. It has been studied for its anticancer properties, with promising results in inhibiting the growth of cancer cells in vitro. Additionally, it has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.

properties

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN4S2/c17-12-5-2-1-4-11(12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-6-3-9-22-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFINBZLBSFEPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-Fluorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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